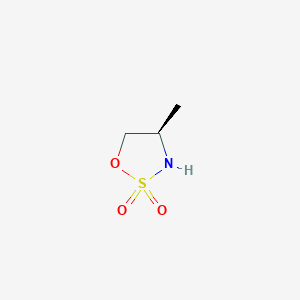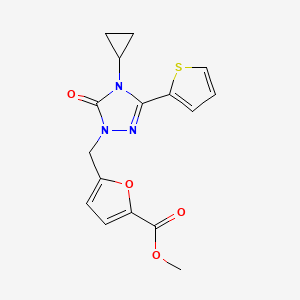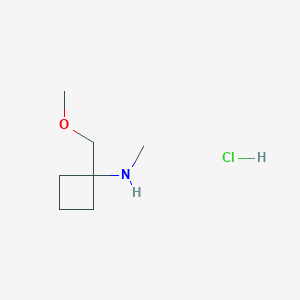
N1-(4-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, commonly referred to as CPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPOP is a small molecule that belongs to the class of oxalamides and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Material Science Applications
Novel Synthetic Pathways : Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the utility of related compounds in synthesizing anthranilic acid derivatives and oxalamides through a new rearrangement sequence. This methodology offers a simple, high-yielding route for producing complex organic molecules, indicating potential applications in synthetic organic chemistry (Mamedov et al., 2016).
Electrochemical Applications : Nutting et al. (2018) reviewed the electrochemical properties and applications of N-oxyl compounds, including their use as catalysts for the selective oxidation of organic molecules. The study highlights the versatility of similar compounds in facilitating a wide range of electrosynthetic reactions, suggesting possible applications for N1-(4-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide in electrochemical processes (Nutting et al., 2018).
Medicinal Chemistry Applications
Anticancer Agents : Zhang et al. (2005) discovered a novel series of apoptosis inducers, which could act as potential anticancer agents. This research demonstrates the therapeutic potential of structurally related compounds in targeting and inducing apoptosis in cancer cells, offering a pathway for developing new anticancer therapies (Zhang et al., 2005).
HIV-1 Entry Inhibitors : Curreli et al. (2012) designed and synthesized entry inhibitors targeting the CD4-binding site of HIV-1, showing improved antiviral properties. This study suggests that compounds like this compound could potentially be optimized as next-generation therapeutics against HIV-1, highlighting their importance in antiviral drug development (Curreli et al., 2012).
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c21-15-9-7-14(8-10-15)13-22-19(26)20(27)23-16-4-3-5-17(12-16)24-11-2-1-6-18(24)25/h3-5,7-10,12H,1-2,6,11,13H2,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUJQIDMTHJZAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-1-carboxylic acid](/img/structure/B2705065.png)
![N-[(2-Chloro-6-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide](/img/structure/B2705066.png)
![(E)-5-(4-chlorophenyl)-3-((2-hydroxybenzylidene)amino)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2705067.png)

![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2705070.png)
![2-[[4-(Trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione](/img/structure/B2705072.png)
![3-[(4-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2705073.png)
![N-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-phenoxyacetamide](/img/structure/B2705075.png)

![2-ethoxy-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-1-carboxamide](/img/structure/B2705078.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2705079.png)
